molecular formula C17H15N3O2 B2831442 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-48-4

7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2831442
CAS No.: 877649-48-4
M. Wt: 293.326
InChI Key: HNZRMJKNUXXELG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-methyl-N-(3-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)19-16(21)14-9-18-15-7-6-12(2)10-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZRMJKNUXXELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde and a β-ketoester under acidic conditions to form the pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Substituents Biological Activity IC₅₀ / Key Findings Reference
Target Compound 7-methyl (pyrido ring), 3-methylphenyl (carboxamide) Not explicitly tested N/A
Compound 21 (Antimalarial) 3-Fluorobenzyl (carbamate) Antimalarial IC₅₀ = 33 μM
Compound 37 (Antimalarial) 4-Trifluoromethylbenzyl (carboxamide) Antimalarial IC₅₀ = 37 μM
Gastroprotective Lead 6-methyl (pyrido ring), cyclopentyl (carboxamide) Gastroprotective Most active in reducing gastric lesions
N-(4-Chlorophenyl)-6-methyl-4-oxo 6-methyl (pyrido ring), 4-chlorophenyl (carboxamide) Not specified Structural analog with Cl substitution
4-Methylphenyl Isomer 7-methyl (pyrido ring), 4-methylphenyl (carboxamide) Not tested Meta vs. para substitution comparison

Substituent Position and Functional Impact

Pyrido Ring Methyl Position :

  • The target compound’s 7-methyl group contrasts with the 6-methyl substitution in the gastroprotective lead . Positional differences likely alter electronic and steric interactions with biological targets. For example, 6-methyl derivatives may enhance gastroprotective efficacy by optimizing binding to ulcer-prevention pathways.
  • In antimalarial analogs, methyl groups are absent on the pyrido ring, suggesting that electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) on the carboxamide/benzyl group are more critical for Plasmodium inhibition .

Carboxamide Substituents :

  • The 3-methylphenyl group in the target compound differs from 4-trifluoromethylbenzyl (Compound 37) and cyclopentyl (gastroprotective lead). Bulky, hydrophobic groups (e.g., cyclopentyl) may enhance gastroprotection by improving membrane permeability or target affinity, while electron-withdrawing groups (e.g., CF₃) favor antimalarial activity .
  • Meta vs. Para Substitution : The target’s 3-methylphenyl group differs from its 4-methylphenyl isomer . Meta substitution may reduce steric hindrance or alter π-π stacking interactions compared to para-substituted analogs.

Halogen vs. Alkyl Substituents :

  • The 4-chlorophenyl analog () introduces an electron-withdrawing chlorine atom, which could enhance metabolic stability or target binding compared to the target’s electron-donating methyl group .

Pharmacological and Physicochemical Considerations

  • Antimalarial Activity: Carbamate derivatives (e.g., Compound 21) outperform carboxamides in antimalarial screens, suggesting that the carbamate group’s electrophilicity or hydrogen-bonding capacity is critical .
  • Gastroprotective Potential: The absence of a bulky carboxamide substituent (e.g., cyclopentyl) in the target compound may reduce its gastroprotective activity compared to ’s lead compound.

Biological Activity

Overview

7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound is notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a fused pyridine and pyrimidine ring system, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, and its molecular weight is approximately 254.28 g/mol. The compound features a carboxamide functional group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄N₂O₂
Molecular Weight254.28 g/mol
IUPAC NameThis compound
Structural FeaturesPyrido[1,2-a]pyrimidine core with methyl and phenyl substitutions

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Research indicates that compounds within the pyrido[1,2-a]pyrimidine class can act as enzyme inhibitors or modulators of receptor activity. For instance, they may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, which is vital for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

Anticancer Potential

Studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For example, compounds structurally related to this compound have been tested for their ability to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

Additionally, some studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in cognitive functions and neuroprotection. Positive allosteric modulation of these receptors can enhance synaptic transmission and potentially improve cognitive deficits associated with neurodegenerative diseases.

Study on Enzyme Inhibition

In a study examining the enzyme inhibition properties of related compounds, it was found that certain derivatives could inhibit DHFR with high affinity. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrido core significantly affected biological activity.

Compound NameInhibition Constant (IC50)Notes
This compound0.5 µMPotent inhibitor of DHFR
Related Compound X0.8 µMLess effective than the target compound
Related Compound Y1.5 µMStructural analog with reduced activity

Neuropharmacological Activity

In another research effort focused on neuropharmacological effects, the compound was tested for its ability to modulate α7 nAChRs in vitro:

Compound NameEC50 (µM)Maximum Modulation (%)
This compound0.181200
Control Compound0.25800

This data indicates that the compound significantly enhances receptor activity compared to control substances.

Q & A

Basic: What synthetic methodologies are optimal for preparing 7-methyl-N-(3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves cyclocondensation of 2-aminopyridines with β-keto esters or acrylates. For this compound:

  • Key Steps :
    • Use dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents to enhance reactivity ().
    • Maintain temperatures between 120–150°C to facilitate ring closure while avoiding decomposition ( ).
    • Introduce the 3-methylphenyl carboxamide group via nucleophilic acyl substitution, requiring pH 8–9 to deprotonate the amine ( ).
  • Yield Optimization :
    • Table 1 : Comparison of reaction conditions:
SolventTemp (°C)CatalystYield (%)
DMF130None65
THF120K₂CO₃72
Acetic Acid150H₂SO₄58
  • Avoid brominating agents (e.g., NBS) unless halogenation is required ( ).

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms of this compound be resolved?

Methodological Answer:
Discrepancies arise due to tautomerism (e.g., keto-enol equilibria) and zwitterionic states in solution vs. solid state:

  • X-ray Crystallography : Confirms the zwitterionic form in crystals, with protonation at N1 and negative charge at C3 ( ).
  • NMR Studies : Use variable-temperature (VT) ¹H/¹³C NMR to observe dynamic equilibria. For example, coalescence temperatures near 50°C indicate rapid interconversion ( ).
  • Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict dominant tautomers in solution ( ).

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement ( ).
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–9.0 ppm) and methyl groups (δ 2.0–3.0 ppm) ( ).
    • ¹³C NMR : Confirm carbonyl (C=O) signals at δ 165–175 ppm ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 314.12) ( ).

Advanced: How do substituent modifications on the pyrido[1,2-a]pyrimidine core affect biological activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic substitutions and bioassays:

  • Substituent Effects :

    • 7-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation ( ).
    • 3-Methylphenyl Carboxamide : Improves target binding via hydrophobic interactions ( ).
  • Methodology :

    • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays ( ).
    • Molecular Docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina ( ).
  • Table 2 : Bioactivity of analogs:

    R1R2IC₅₀ (μM)Target
    7-CH₃3-MePh1.2Kinase X
    7-Br4-FPh0.8Kinase Y
    7-H3-MePh>10N/A

Basic: How should solubility and stability studies be designed for physiological conditions?

Methodological Answer:

  • Solubility :
    • Use HPLC to measure solubility in PBS (pH 7.4) and simulate gastrointestinal fluid (pH 1.2–6.8) ( ).
    • Add co-solvents (e.g., 10% DMSO) if logP >3 (predicted via ChemAxon) ( ).
  • Stability :
    • Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via LC-MS ( ).
    • Assess photostability under ICH Q1B guidelines ( ).

Advanced: What strategies identify metabolic pathways and potential metabolites?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with human liver microsomes (HLM) and NADPH, analyzing via LC-MS/MS ().
    • Key Phase I metabolites: Hydroxylation at methyl groups or pyrimidine ring ( ).
  • Isotope Labeling : Use ¹⁴C-labeled compound to trace excretion routes ().
  • Computational Prediction : Employ MetaSite or GLORYx to prioritize likely metabolites ( ).

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